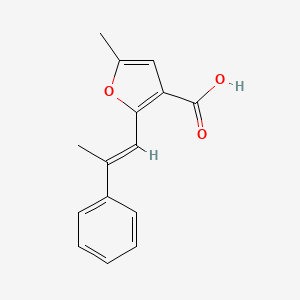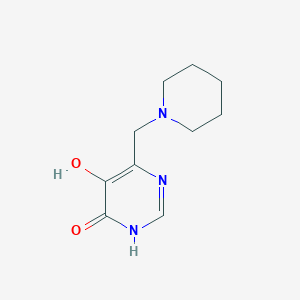
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid is a complex organic compound that features a dihydropyrimidinone moiety linked to a hydroxybenzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction typically requires a catalyst such as oxalic acid and can be performed under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
For industrial-scale production, the synthesis may involve solvent-free conditions and the use of robust Lewis acid catalysts like hafnium triflate (Hf(OTf)4). These conditions not only improve the yield but also reduce the formation of byproducts .
化学反応の分析
Types of Reactions
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoic acid moiety typically yields quinones, while reduction of the dihydropyrimidinone ring results in tetrahydropyrimidinones .
科学的研究の応用
4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dihydropyrimidinone moiety can mimic the biological actions of certain natural compounds, allowing it to inhibit enzymes or receptors involved in disease processes . For example, it may act as an inhibitor of mitotic kinesin Eg5 motor protein, which is crucial for cell division .
類似化合物との比較
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share the dihydropyrimidinone core structure and exhibit similar biological activities, such as antiviral and anticancer properties.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-1,3,4-oxadiazole-3-thione: This compound also contains a pyrimidinone moiety and is used in medicinal chemistry.
Uniqueness
What sets 4-(5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanamido)-2-hydroxybenzoic acid apart is its combination of a dihydropyrimidinone ring with a hydroxybenzoic acid structure, which provides unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets .
特性
CAS番号 |
4113-89-7 |
|---|---|
分子式 |
C16H17N3O6 |
分子量 |
347.32 g/mol |
IUPAC名 |
4-[5-(2,4-dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H17N3O6/c20-12-9-10(4-5-11(12)15(23)24)17-13(21)3-1-2-7-19-8-6-14(22)18-16(19)25/h4-6,8-9,20H,1-3,7H2,(H,17,21)(H,23,24)(H,18,22,25) |
InChIキー |
UBPCITVTCFUKDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)CCCCN2C=CC(=O)NC2=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)




![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)





